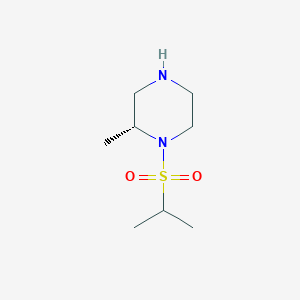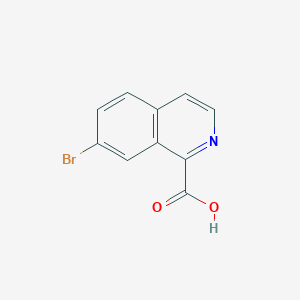
1-(6-Bromo-2,3-difluorophenyl)ethanone
Overview
Description
1-(6-Bromo-2,3-difluorophenyl)ethanone is a chemical compound . The molecular formula is C8H5BrF2O . It’s important to note that the exact properties and potential uses of this compound may vary and should be determined by further scientific research.
Synthesis Analysis
The synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanone would involve specific chemical reactions under controlled conditions . The exact process would depend on the starting materials and the desired purity of the final product.Molecular Structure Analysis
The molecular structure of a compound like 1-(6-Bromo-2,3-difluorophenyl)ethanone can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
1-(6-Bromo-2,3-difluorophenyl)ethanone, like any other organic compound, can undergo a variety of chemical reactions . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Bromo-2,3-difluorophenyl)ethanone would include its molecular weight, melting point, boiling point, and solubility in various solvents . These properties can be determined using standard laboratory techniques.Scientific Research Applications
Synthesis and Chemical Reactions
1-(6-Bromo-2,3-difluorophenyl)ethanone serves as a pivotal intermediate in the synthesis of various chemical compounds. Studies have explored its use in creating diverse derivatives through reactions like halogen-exchange, esterification, and nucleophilic substitution. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange demonstrated its effectiveness as a chemical protective group, though no photolytic phenomena were observed in different solvent environments (Li Hong-xia, 2007). Furthermore, computational studies on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including analogs of 1-(6-Bromo-2,3-difluorophenyl)ethanone, have provided insights into the reaction mechanisms and potential applications in synthetic chemistry (T. Erdogan, F. Erdoğan, 2019).
Enzymatic Processes and Green Chemistry
The compound has also found applications in enzymatic processes aimed at producing chiral intermediates for pharmaceuticals. A notable example is the development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, where a ketoreductase (KRED) was used to transform a closely related compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, into the desired chiral alcohol. This process exemplifies the use of biocatalysis in achieving high selectivity and efficiency in synthesizing complex molecules (Xiang Guo et al., 2017).
Organic Synthesis and Drug Development
In drug development, derivatives of 1-(6-Bromo-2,3-difluorophenyl)ethanone have been utilized as intermediates in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, a compound with structural similarities, has shown the versatility of bromo-difluorophenyl ethanones in creating fungicidal agents, highlighting their importance in medicinal chemistry (M. S. Bashandy et al., 2008).
Environmental and Green Synthesis
Additionally, the environmentally friendly synthesis of heterocyclic compounds using bromo-difluorophenyl ethanones in aqueous media showcases the role of such intermediates in promoting greener chemical processes. This approach not only improves the yields of desired products but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents and enhancing the sustainability of chemical manufacturing (Song Yang et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(6-bromo-2,3-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFAUHPMXMEQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-2,3-difluorophenyl)ethanone | |
CAS RN |
1542563-93-8 | |
| Record name | 1-(6-bromo-2,3-difluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)
![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)






![7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine](/img/structure/B1406118.png)



![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)
